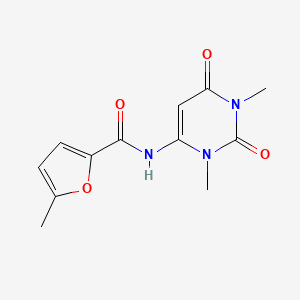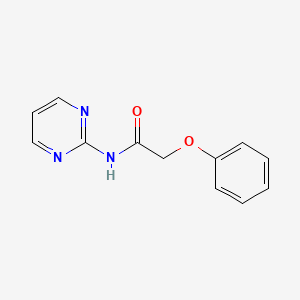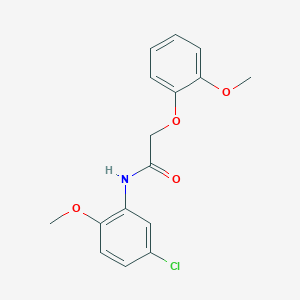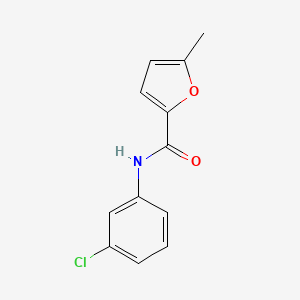![molecular formula C11H6N4O4S B5865789 2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B5865789.png)
2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione is a heterocyclic compound that combines the structural features of thiadiazole and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation conditions . This green synthetic approach is advantageous due to its high atom economy, simple workup, and purification processes.
Análisis De Reacciones Químicas
2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes. It may also interact with enzymes and proteins involved in cellular signaling pathways, leading to its biological effects.
Comparación Con Compuestos Similares
2-(3-Nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione can be compared with other similar compounds such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings also show a range of biological activities and are used in medicinal chemistry.
Propiedades
IUPAC Name |
2-(3-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S/c16-8-5-9(17)14-11(12-8)20-10(13-14)6-2-1-3-7(4-6)15(18)19/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLPCLPKMCAAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N(C1=O)N=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B5865712.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5865720.png)
![N-[2-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)
![7-(3,5-dichlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium](/img/structure/B5865737.png)

![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)
![2-{[(2,4-Difluorophenyl)carbamoyl]amino}benzamide](/img/structure/B5865751.png)





